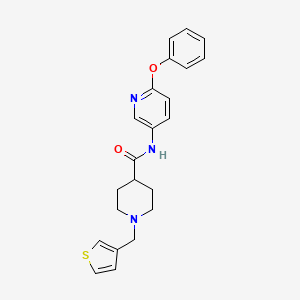
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. It is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the central nervous system. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the receptor's ion channel and blocking the flow of ions through it. This results in a reduction in the excitatory neurotransmission mediated by AMPA receptors, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal studies, 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to reduce seizures and prevent excitotoxicity, which is a form of cell death caused by excessive activation of glutamate receptors. 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has also been shown to have anxiolytic and antidepressant-like effects, as well as to reduce drug-seeking behavior in animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for AMPA receptors. This allows researchers to selectively block the activity of AMPA receptors without affecting other glutamate receptors. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over extended periods of time.
Future Directions
There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide. One area of interest is the development of more selective and long-lasting AMPA receptor antagonists that can be used in both basic and clinical research. Another area of interest is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, depression, and addiction. Finally, the use of 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide and other AMPA receptor antagonists in combination with other drugs or therapies may provide new avenues for the treatment of these disorders.
Synthesis Methods
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with mesitylene in the presence of a base, followed by cyclization with 2-nitrobenzoyl chloride and reduction with tin and hydrochloric acid. The resulting compound is then reacted with 4-chloroquinoline in the presence of a base to yield 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. AMPA receptors are a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity, which are important for learning and memory. 2-(3,4-dimethoxyphenyl)-N-mesityl-4-quinolinecarboxamide has been shown to block the activity of AMPA receptors in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological functions of these receptors.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-16-12-17(2)26(18(3)13-16)29-27(30)21-15-23(28-22-9-7-6-8-20(21)22)19-10-11-24(31-4)25(14-19)32-5/h6-15H,1-5H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBBNXEDKSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5965121.png)
![1-{3-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5965128.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)



![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)

![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)
